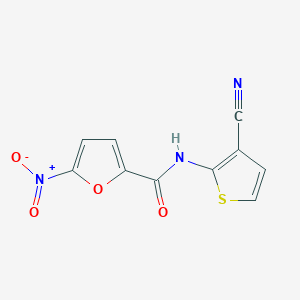

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O4S/c11-5-6-3-4-18-10(6)12-9(14)7-1-2-8(17-7)13(15)16/h1-4H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUNIVOKKUIRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method is the N-acylation reaction, where 2-aminothiophene-3-carbonitrile reacts with 5-nitrofuran-2-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the nitro group to an amine group, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons:

The 3-cyano substituent on the thiophene ring may improve solubility and intermolecular interactions compared to non-polar groups (e.g., methyl in N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide) .

Biological Activity :

- Nitrothiophene-carboxamides (e.g., compounds) exhibit narrow-spectrum antibacterial activity, likely due to nitro group reduction generating reactive intermediates. The target compound’s 5-nitrofuran may similarly act as a prodrug, though its spectrum could differ due to the furan-thiophene hybrid structure .

- In contrast, dihydrothiophene-carboxamides () lack reported bioactivity, suggesting that aromaticity and substituent positioning are critical for target engagement .

Crystallographic and Spectroscopic Data: N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between aromatic rings, comparable to furan-carboxamide analogues. The target compound’s furan-thiophene linkage may adopt similar conformations, influencing crystal packing and stability . IR and NMR spectra of compounds highlight characteristic peaks for cyano (∼2200 cm⁻¹) and carboxamide (∼1650 cm⁻¹) groups, which would be critical for verifying the target compound’s synthesis .

Synthetic Methodology: The target compound’s synthesis mirrors routes used for nitroheterocyclic carboxamides, such as HATU-mediated coupling () or reflux in acetonitrile (). However, the 3-cyanothiophen-2-amine starting material may require specialized handling due to its reactivity .

Biological Activity

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide is a synthetic heterocyclic compound that has garnered attention due to its significant biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound features a unique combination of thiophene and furan rings, which contribute to its distinct chemical properties. The synthesis typically involves an N-acylation reaction between 2-aminothiophene-3-carbonitrile and 5-nitrofuran-2-carboxylic acid under controlled conditions, optimizing yield and purity through various methods such as the use of catalysts and controlled temperatures.

The compound exhibits diverse biological activities, including:

- Antimicrobial Activity : It has shown promising results against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell integrity and interference with metabolic pathways .

- Antioxidant Properties : this compound functions as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing the severity of inflammation in various models.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with an IC50 value significantly lower than that of standard antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents .

- Antioxidant Activity : In vitro assays confirmed the compound's ability to reduce oxidative stress markers in cell lines exposed to oxidative agents. This property may be beneficial in preventing cellular damage associated with various diseases, including cancer.

- Anti-inflammatory Studies : Research indicated that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines in macrophage cultures, highlighting its potential for therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared to other thiophene and furan derivatives, such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.